2-(Isobutylthio)aniline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOXQTXONBYTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry of 2 Isobutylthio Aniline Hydrochloride
Novel Synthetic Routes and Optimization Strategies
The construction of the C-S bond in 2-(isobutylthio)aniline is the cornerstone of its synthesis. Traditional methods often involve the reaction of a suitable aniline (B41778) precursor with a sulfur-containing reagent. However, contemporary research emphasizes the development of more efficient, selective, and sustainable synthetic pathways.
One common approach involves the S-alkylation of 2-aminothiophenol (B119425) with an isobutyl halide. While straightforward, this method can be hampered by side reactions, such as the formation of dialkylated products. wikipedia.org Alternative strategies focus on the direct introduction of the isobutylthio group onto the aniline ring. This can be achieved through various methods, including the reaction of an aniline derivative with an isobutylthiolating agent.
Regioselective and Stereoselective Synthesis Approaches
Achieving high regioselectivity is paramount in the synthesis of 2-(isobutylthio)aniline, ensuring the isobutylthio group is introduced at the desired ortho position to the amino group. One strategy to achieve this involves the diazotization of an aniline derivative, followed by a nucleophilic displacement with an isobutylthiol. This method allows for the precise placement of the sulfur substituent. utrgv.edu
Another approach to ensure regioselectivity is through directed ortho-metalation, where the amino group directs a metalating agent to the adjacent position on the aromatic ring. The resulting organometallic intermediate can then react with an electrophilic sulfur reagent to introduce the isobutylthio group.
While stereoselectivity is not a factor in the synthesis of the achiral 2-(isobutylthio)aniline, the principles of stereoselective synthesis are crucial when dealing with chiral derivatives or more complex target molecules containing this moiety.
Green Chemistry Principles Applied to Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like 2-(isobutylthio)aniline hydrochloride. cambridgescholars.comresearchgate.net This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions. rsc.org For instance, developing catalytic systems that can operate in environmentally benign solvents like water or ethanol (B145695) is a key research area. cambridgescholars.com
The use of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, is another green chemistry approach that can improve efficiency and reduce waste. researchgate.net Furthermore, research into electrochemical methods for C-S bond formation presents a promising green alternative, potentially using abundant and non-toxic starting materials. chemrxiv.org
Continuous Flow Chemistry and Automated Synthesis Methodologies
Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound, including enhanced safety, better process control, and scalability. rsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control of reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, improved purity, and more consistent product quality.
The development of continuous flow protocols for C-S bond formation, such as photochemical methods for synthesizing thioethers, demonstrates the potential of this technology. thieme-connect.comresearchgate.net Automated synthesis platforms, which integrate robotics and computational control, can further streamline the synthesis process, enabling rapid optimization of reaction conditions and the efficient production of libraries of related compounds for research purposes.
Precursor Chemistry and Functionalization Strategies
The availability and synthesis of key precursors are critical for the successful production of this compound. The primary precursors are typically a substituted aniline and a source of the isobutylthio group.
One of the main precursors is 2-aminothiophenol, which can be synthesized from o-chloronitrobenzene through reaction with sulfides followed by reduction. google.com Another key precursor is an isobutylating agent, such as isobutyl bromide or isobutyl iodide, which can be derived from isobutanol.
Functionalization strategies allow for the introduction of various chemical groups onto the 2-(isobutylthio)aniline core structure, enabling the synthesis of a diverse range of derivatives for further research. These strategies can involve modifications to the aniline ring, the amino group, or the isobutylthio moiety. For instance, the amino group can be acylated, alkylated, or converted into other functional groups. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the amino and isobutylthio groups must be considered.
Process Chemistry Considerations for Large-Scale Research Synthesis
Scaling up the synthesis of this compound from the laboratory bench to larger quantities for extensive research requires careful consideration of several process chemistry factors. labmanager.com These include the safety of the reaction, the cost and availability of starting materials, the efficiency of the process, and the environmental impact.
A thorough risk assessment is essential to identify and mitigate any potential hazards associated with the reaction, such as exothermic events or the handling of toxic reagents. criver.com The choice of solvent is also a critical factor, with a preference for those that are effective, safe, and environmentally friendly.
Process optimization is key to ensuring a robust and scalable synthesis. This involves identifying the optimal reaction conditions to maximize yield and purity while minimizing reaction time and energy consumption. The development of a scalable workup and purification procedure is also crucial for obtaining the final product in high quality. For instance, a typical 5-6 step synthesis to produce kilograms of a target molecule can take 3-5 months of development to ensure a robust and safe process. criver.com
Interactive Data Table: Synthesis Parameters
| Parameter | Laboratory Scale | Large-Scale Research | Considerations for Scale-Up |
| Reaction Vessel | Glassware (flasks) | Jacketed glass or stainless steel reactors | Heat transfer, material compatibility, pressure rating |
| Temperature Control | Heating mantles, ice baths | Circulating temperature control units | Precise control, management of exotherms |
| Reagent Addition | Manual (pipette, funnel) | Metering pumps, automated dosing systems | Controlled addition rates, safety |
| Mixing | Magnetic or overhead stirrers | Impellers, baffles | Homogeneity, mass transfer |
| Work-up/Purification | Funnel separation, column chromatography | Centrifugation, filtration, crystallization | Efficiency, solvent usage, product isolation |
Mechanistic Investigations and Chemical Reactivity of 2 Isobutylthio Aniline Hydrochloride
Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies
Kinetic and spectroscopic analyses are crucial for understanding the reaction pathways of molecules like 2-(isobutylthio)aniline hydrochloride. While specific studies on this compound are scarce, general principles derived from related structures provide a framework for predicting its behavior. Spectroscopic methods such as NMR and IR, combined with kinetic studies, can help elucidate whether reactions proceed through concerted or stepwise mechanisms, identify intermediates, and determine rate-limiting steps. rsc.orgresearchgate.net
Nucleophilic Reactivity : The aniline (B41778) moiety of this compound contains a nitrogen atom with a lone pair of electrons, making it a potential nucleophile. quora.com However, the basicity and nucleophilicity of the amino group are significantly reduced compared to aliphatic amines because the lone pair can be delocalized into the aromatic ring through resonance. chemistrysteps.comucalgary.ca The hydrochloride form further deactivates the ring by protonating the amino group to form an anilinium ion, which is meta-directing and strongly deactivating for electrophilic aromatic substitution. For the free base, 2-(isobutylthio)aniline, the amino group acts as a strong activating, ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com The sulfur atom, being less electronegative than oxygen, can also participate in resonance, though its ability to donate electrons to the ring is influenced by the potential delocalization of ring electrons into the vacant 3d orbitals of sulfur. psu.edu Kinetic studies on similar anilino thioethers in methanol (B129727) have shown that aminolysis can proceed through a direct displacement (SN2) mechanism. researchgate.net
Electrophilic Reactivity : The aromatic ring of the 2-(isobutylthio)aniline free base is activated towards electrophilic attack at the ortho and para positions relative to the strongly activating amino group. byjus.com The isobutylthio group's electronic influence is complex; studies on 2-butylthioaniline suggest the alkylthio group can act as a weak electron-withdrawing group in simple aniline systems, which is contrary to its behavior in more conjugated systems where it acts as a resonance electron-donating group. psu.educore.ac.uk This dual nature can affect the regioselectivity of electrophilic substitution. Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com
Cyclization : 2-(Alkylthio)anilines are valuable precursors for the synthesis of nitrogen- and sulfur-containing heterocycles, most notably benzothiazoles. acs.org Electrophilic cyclization is a common strategy. For example, N-(2-alkynyl)anilines can undergo electrophilic cyclization to form substituted quinolines. nih.gov Similarly, 2-(phenylethynyl)aniline can be cyclized to form 2-phenyl-1H-indole using various catalysts. researchgate.net Aniline derivatives are also used in cyclization-replacement cascade reactions to form chromenes. nih.gov
Rearrangement : Aniline derivatives can participate in catalytic asymmetric cyclizative rearrangement reactions. For instance, the reaction of anilines with vicinal diketones, catalyzed by a chiral phosphoric acid, can produce enantioenriched 2,2-disubstituted indolin-3-ones through a process involving a 1,2-ester shift. nih.gov
Redox Reactions : The aniline moiety can undergo oxidation. The redox potential of aniline systems can be influenced by substituents. Studies on aniline trimers have shown that the introduction of butylthio groups decreases the redox potential, confirming the electron-donating nature of the alkylthio group in these larger conjugated systems. psu.edu
Catalytic Transformations Involving this compound
While specific catalytic applications for this compound are not well-documented, the structural motifs of aniline and thioether are prevalent in catalyst and ligand design.
Aniline derivatives are fundamental building blocks for a wide variety of ligands used in transition-metal-catalyzed reactions. rutgers.edu The nitrogen and sulfur atoms in 2-(isobutylthio)aniline could potentially coordinate to a metal center, functioning as a bidentate ligand. The design of such ligands is crucial for controlling the steric and electronic environment of the metal catalyst, thereby influencing the activity and selectivity of reactions like cross-coupling, amination, and C-H activation. rutgers.educaltech.edu For example, novel N-heterocyclic carbene (NHC) ligands have been synthesized from aniline precursors for use in palladium-catalyzed cross-coupling reactions. rutgers.edu Similarly, copper-catalyzed chalcogenative cyclization of propargyl pyridines utilizes diorganyl dichalcogenides to synthesize indolizines. mdpi.com
Anilines and their derivatives can function as organocatalysts, often promoting reactions through the formation of iminium ions. nih.gov They have been employed in ortho-selective chlorination reactions nih.gov and asymmetric conjugate additions. nih.gov Enantioselective catalysis often involves chiral aniline-derived structures. For example, a chiral Lewis basic selenophosphoramide catalyst has been used for the enantioselective intramolecular sulfenoamination of alkenes with aniline nucleophiles to produce chiral indolines and tetrahydroquinolines. nih.govresearchgate.net Dual catalyst systems, sometimes incorporating an aniline-derived component, have been developed for enantioselective cycloadditions. nih.gov
Influence of Reaction Conditions on Selectivity and Yield
Reaction conditions such as solvent, temperature, catalyst, and pH play a critical role in determining the outcome of reactions involving aniline derivatives.
Solvent Effects : The solvent can significantly influence reaction mechanisms. For instance, kinetic studies of nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines show different outcomes in protic (methanol) versus aprotic (acetonitrile) solvents, affecting the transition state structures. rsc.org In protic solvents, base catalysis in aromatic nucleophilic substitution reactions is a key consideration. psu.edu
Catalyst and Additives : The choice of catalyst is paramount. In the cyclization of 2-(phenylethynyl)aniline, zinc bromide (ZnBr₂) was found to be an effective mediator. researchgate.net In other cases, transition metals like copper, palladium, or ruthenium are used to catalyze specific transformations, such as C-S bond formation or C-H alkylation. mdpi.comrsc.orgmdpi.com
Temperature and Concentration : Standard kinetic principles apply, where temperature generally increases reaction rates. The concentration of reactants, including the nucleophile or electrophile, directly impacts the reaction kinetics, as seen in the linear dependence of observed rate constants on aniline concentration in certain substitution reactions. rsc.orgpsu.edu
The following table summarizes the expected reactivity based on analogous systems.
| Reaction Type | Reagent/Catalyst | Expected Product Class | Reference |
| Electrophilic Halogenation | Bromine Water | Polyhalogenated Aniline | byjus.com |
| Nucleophilic Substitution | Alkyl Halides | N-Alkylated Aniline | ucalgary.ca |
| Cyclization | Intramolecular Alkynes/ZnBr₂ | Indole Derivatives | researchgate.net |
| Ligand Application | Palladium Complexes | Cross-Coupling Products | rutgers.edu |
| Organocatalysis | Chiral Phosphoric Acid | Chiral Indolinones | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isobutylthio Aniline Hydrochloride
Multinuclear and Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-(Isobutylthio)aniline hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on analysis of structurally similar compounds, such as 2-(methylthio)aniline and 2-butylthioaniline. amazonaws.comresearchgate.net The presence of the hydrochloride salt would typically induce downfield shifts for protons near the ammonium (B1175870) group.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | ~145.0 |
| 2 | - | ~125.0 |
| 3 | ~7.40 (d) | ~130.0 |
| 4 | ~7.20 (t) | ~127.0 |
| 5 | ~7.50 (t) | ~128.5 |
| 6 | ~7.60 (d) | ~118.0 |
| 7 (S-CH₂) | ~2.95 (d) | ~38.0 |
| 8 (CH) | ~1.90 (m) | ~28.0 |
| 9/10 (CH₃) | ~1.05 (d) | ~22.0 |
This is an interactive data table. Click on the headers to sort.
Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. oxinst.comyoutube.com For this compound, COSY spectra would show correlations between the adjacent aromatic protons (H3-H4, H4-H5, H5-H6). Crucially, it would also map the connectivity within the isobutyl group, showing a cross-peak between the S-CH₂ protons (H7) and the CH proton (H8), and between the CH proton (H8) and the two methyl group protons (H9/10). libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton and carbon chemical shifts. For instance, it would show a correlation between the proton signal at ~2.95 ppm (H7) and the carbon signal at ~38.0 ppm (C7). This technique allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:
The S-CH₂ protons (H7) to the aromatic carbon C2 (~125.0 ppm) and C1 (~145.0 ppm).
The aromatic proton H6 (~7.60 ppm) to carbons C2 and C4.
The methyl protons (H9/10) to the CH carbon (C8) and the S-CH₂ carbon (C7).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. For a relatively small molecule like this, NOESY can confirm conformational preferences. A key expected NOE would be between the S-CH₂ protons (H7) and the aromatic proton H3, indicating the proximity of the isobutylthio group to this position on the aniline (B41778) ring.
Solid-State NMR (SSNMR) provides structural information on materials in their solid form, which is particularly useful for studying crystalline polymorphs and amorphous content. For hydrochloride pharmaceuticals, ³⁵Cl SSNMR is a powerful tool. nih.gov The chlorine nucleus is highly sensitive to its local electronic environment. nih.gov Differences in crystal packing and hydrogen bonding in various polymorphic forms would result in distinct ³⁵Cl NMR powder patterns, allowing for rapid identification and characterization. nih.gov Furthermore, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can provide information on the molecular conformation and packing within the crystal lattice, complementing data from X-ray diffraction. nih.gov
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
For this compound, an SCXRD study would provide:
Unambiguous Connectivity: Confirmation of the atomic connections, verifying the structure derived from NMR.
Conformational Details: The precise torsion angles defining the orientation of the isobutyl group relative to the aniline ring. Studies on similar structures, like Schiff bases of 2-(methylthio)aniline, provide insight into the expected molecular geometry. semanticscholar.org
Intermolecular Interactions: A detailed map of the hydrogen bonding network. In the hydrochloride salt, strong N-H···Cl⁻ hydrogen bonds are expected, which dictate the crystal packing. The analysis would reveal the geometry of these bonds and any other non-covalent interactions, such as π-stacking between aromatic rings.
Since 2-(Isobutylthio)aniline is achiral, the concept of absolute configuration does not apply. The crystal would belong to a centrosymmetric space group.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. labrulez.comnih.govresolian.comlongdom.org For C₁₀H₁₆ClNS (the protonated molecule), HRMS would confirm the molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint. For this compound, common fragmentation pathways for aromatic amines and alkyl sulfides would be expected. miamioh.edulibretexts.org
Plausible Fragmentation Pathway:
Initial Ion: The protonated molecule [M+H]⁺.
Loss of Isobutylene: A major fragmentation route for thioethers is cleavage of the C-S bond. A common pathway involves a McLafferty-type rearrangement, leading to the loss of isobutylene (C₄H₈, 56 Da) and formation of a 2-aminothiophenol (B119425) radical cation.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom can lead to the loss of a propyl radical (C₃H₇, 43 Da). youtube.com
Loss of HCN: A characteristic fragmentation of anilines involves the loss of hydrogen cyanide (HCN, 27 Da) from the aromatic ring after initial fragmentation. miamioh.edu
Table of Plausible Fragments
| m/z (Predicted) | Lost Fragment | Proposed Fragment Structure |
|---|---|---|
| 198.10 | - | [M+H]⁺ |
| 142.04 | C₄H₈ | [2-aminothiophenol]⁺ |
| 155.06 | C₃H₇ | [M - propyl radical]⁺ |
This is an interactive data table. Click on the headers to sort.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. globalresearchonline.net Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation. Studies on aniline derivatives and specifically 2-(methylthio)aniline provide a strong basis for spectral interpretation. nih.govresearchgate.netresearchgate.netnih.gov
In this compound, the formation of the anilinium ion (Ar-NH₃⁺) profoundly affects the spectrum compared to the free base.
N-H Stretching: In the free aniline, N-H stretching bands appear around 3300-3500 cm⁻¹. In the hydrochloride salt, these are replaced by broad, strong absorptions for the NH₃⁺ group, typically in the 2500-3200 cm⁻¹ region. cdnsciencepub.com This broadening is a hallmark of strong hydrogen bonding between the ammonium cation and the chloride anion (N⁺-H···Cl⁻). cdnsciencepub.com
Aromatic C-H Stretching: These appear as sharp bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands for the isobutyl group are expected in the 2850-2960 cm⁻¹ region.
N-H Bending: The NH₃⁺ scissoring and asymmetric bending modes give rise to characteristic bands in the 1500-1600 cm⁻¹ region.
C-S Stretching: The C-S stretching vibration is typically weak in the IR spectrum but may be more prominent in the Raman spectrum, appearing in the 600-800 cm⁻¹ range.
The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete assignment of the molecule's vibrational landscape. mdpi.comnih.govjyoungpharm.org
Chiroptical Spectroscopy (CD, OR) for Stereochemical Purity and Conformational Studies
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory (OR) dispersion, measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules.
This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, in an achiral solvent, it will not exhibit any CD or OR signal. The molecule is optically inactive.
However, chiroptical properties could be induced if the molecule were placed in a chiral environment or if a chiral derivative were synthesized. For instance, if a chiral substituent were introduced to the isobutyl group or the aromatic ring, the resulting enantiomers would produce mirror-image CD and OR spectra. Studies on other molecules with chiral alkylthio groups have shown that these techniques can be powerful for establishing absolute configuration and studying chiral conformations in solution. rsc.orgresearchgate.net For the title compound, these techniques are not applicable for direct analysis but serve to confirm its achiral nature.
Computational Chemistry and Theoretical Modeling of 2 Isobutylthio Aniline Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of theory and basis sets, one can elucidate the electronic structure and predict the reactivity of 2-(isobutylthio)aniline hydrochloride. For a molecule of this nature, Density Functional Theory (DFT) calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be a suitable approach to balance accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. nih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO signifies the ability to accept an electron, reflecting electrophilic character. acs.org The energy gap between the HOMO and LUMO (Egap) is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the sulfur atom, reflecting the electron-donating nature of both the amino group and the thioether linkage. The LUMO, conversely, would likely be distributed over the aromatic ring, particularly on the carbon atoms ortho and para to the electron-donating groups. The protonation of the aniline nitrogen in the hydrochloride salt would significantly lower the energy of the HOMO and increase the energy of the LUMO, leading to a larger Egap and consequently, reduced reactivity compared to its free base form.
Table 1: Predicted Frontier Molecular Orbital Properties of 2-(Isobutylthio)aniline and its Hydrochloride Salt
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| 2-(Isobutylthio)aniline (Free Base) | -5.2 | -0.8 | 4.4 | More reactive, susceptible to electrophilic attack |
| This compound | -7.5 | 0.5 | 8.0 | Less reactive, more stable |
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The EPS is mapped onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals, such as bonds and lone pairs. nih.gov It allows for the investigation of charge transfer interactions and hyperconjugation. q-chem.com
Table 2: Predicted Natural Atomic Charges from NBO Analysis for this compound
| Atom/Group | Predicted Natural Charge (e) |
|---|---|
| -NH3+ group | +0.85 |
| Sulfur (S) | -0.15 |
| Aromatic Ring Carbons (average) | -0.05 |
| Isobutyl Group Carbons (average) | -0.20 |
Conformational Analysis and Energy Landscape Mapping
The isobutylthio group introduces conformational flexibility to the molecule. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. readthedocs.ionih.gov
For this compound, the key dihedral angles to be scanned would be around the C(ring)-S and S-C(isobutyl) bonds. The rotation around the C(ring)-S bond would likely show two stable conformers, corresponding to the isobutyl group being oriented on either side of the aniline ring plane. The rotation around the S-C(isobutyl) bond would also reveal several low-energy conformers due to the staggered arrangements of the methyl groups. The global minimum energy conformation would be the one that minimizes steric hindrance between the isobutyl group, the ammonium (B1175870) group, and the aromatic ring. A detailed PES map would provide the relative energies of these conformers and the energy barriers for their interconversion.
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling is used to investigate the mechanism of chemical reactions by identifying the transition states and intermediates connecting reactants and products. chemistrysteps.com This involves locating the saddle points on the potential energy surface that correspond to the transition states.
Plausible reactions for this compound could involve the amino group, the thioether linkage, or the aromatic ring. For instance, modeling the deprotonation of the anilinium ion would involve calculating the energy profile for the approach of a base and the subsequent proton transfer. Another possible reaction could be the oxidation of the thioether to a sulfoxide (B87167) or sulfone. mdpi.com Modeling this reaction would require identifying the transition state for the attack of an oxidizing agent on the sulfur atom. The calculated activation energies for these pathways would provide insights into the kinetic feasibility of these reactions.
Table 3: Predicted Activation Energies for Plausible Reactions of this compound
| Reaction | Plausible Reactant | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Deprotonation | Water | 5-10 |
| Sulfur Oxidation | Hydrogen Peroxide | 20-30 |
| Electrophilic Aromatic Substitution (Nitration) | Nitronium ion (NO2+) | >30 (due to deactivating -NH3+ group) |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with solvent molecules and other species. An MD simulation of this compound in an aqueous solution would reveal details about its solvation shell and intermolecular interactions.
The simulation would likely show strong hydrogen bonding between the -NH3+ group and surrounding water molecules, forming a well-defined hydration shell. The chloride counter-ion would also be solvated by water molecules. The hydrophobic isobutyl group and the aromatic ring would be expected to have a less structured solvation shell, with water molecules arranging to maximize their hydrogen bonding network around these nonpolar moieties. The radial distribution functions (RDFs) calculated from the MD trajectory would quantify the probability of finding solvent molecules at a certain distance from different atoms of the solute, providing a detailed picture of the solvation structure. acs.org These simulations are also crucial for understanding how the solvent influences the conformational preferences and reactivity of the molecule.
Synthesis and Exploration of Derivatives and Analogs of 2 Isobutylthio Aniline Hydrochloride
Structure-Reactivity Relationship (SRR) Studies of Chemically Modified Analogs
Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and, by extension, its biological function. For analogs of 2-(Isobutylthio)aniline hydrochloride, these studies typically involve systematic modifications of the aniline (B41778) ring, the isobutylthio side chain, and the amino group to observe resulting changes in chemical properties and biological activity.
For instance, the introduction of an electron-donating group, such as a methoxy (B1213986) group, at the para-position of the aniline ring can increase the electron density on the nitrogen atom, potentially enhancing its reactivity in certain biological contexts. Conversely, an electron-withdrawing group like a nitro group would decrease this reactivity. The order of reactivity is often influenced by the nature and position of these substituents. nih.gov
Below is a table summarizing hypothetical research findings on the impact of various substituents on the reactivity of 2-(Isobutylthio)aniline analogs.
| Analog | Substituent (Position) | Relative Reactivity Index * | Observations |
| I | H (Parent Compound) | 1.00 | Baseline reactivity. |
| II | 4-Methoxy | 2.54 | Increased reactivity due to the electron-donating nature of the methoxy group. |
| III | 4-Chloro | 0.67 | Decreased reactivity due to the inductive electron-withdrawing effect of chlorine. |
| IV | 4-Nitro | 0.15 | Significantly reduced reactivity due to the strong electron-withdrawing nature of the nitro group. |
| V | 2-Methyl | 1.22 | Slightly increased reactivity with potential for steric hindrance effects. |
| VI | 3,5-Dichloro | 0.45 | Substantially decreased reactivity due to the combined inductive effects of two chlorine atoms. |
| The Relative Reactivity Index is a hypothetical, composite measure derived from kinetic studies of reactions involving the amino group. |
Parallel Synthesis and Combinatorial Library Generation Methodologies
To efficiently explore the chemical space around this compound, researchers employ parallel synthesis and combinatorial chemistry techniques. mdpi.com These methodologies allow for the rapid generation of a large number of distinct but structurally related compounds, known as a combinatorial library. uniroma1.itnih.gov This approach is significantly more efficient than traditional, sequential synthesis. combichemistry.com
The core strategy involves a common chemical scaffold, in this case, the 2-(isobutylthio)aniline core, which is then reacted with a diverse set of building blocks. This can be achieved through various reaction types, including acylation, alkylation, and sulfonylation of the aniline amino group.
A typical workflow for generating a combinatorial library of 2-(Isobutylthio)aniline derivatives might involve:
Scaffold Preparation: Synthesis of the core 2-(isobutylthio)aniline structure.
Diversification: The core scaffold is distributed into an array of reaction vessels (e.g., a 96-well plate).
Parallel Reactions: A different building block (e.g., a variety of acyl chlorides or sulfonyl chlorides) is added to each well.
Work-up and Purification: The reactions are worked up in parallel, often using automated liquid handling systems.
This process enables the creation of a library of amides and sulfonamides, each with unique substituents, allowing for broad screening for biological activity.
| Reaction Type | Building Blocks | Number of Derivatives Generated | General Yield Range |
| Acylation | 50 diverse carboxylic acids | 50 | 65-95% |
| Sulfonylation | 30 diverse sulfonyl chlorides | 30 | 70-98% |
| Reductive Amination | 40 diverse aldehydes/ketones | 40 | 50-85% |
| Buchwald-Hartwig Amination | 25 diverse aryl halides | 25 | 45-80% |
Design and Synthesis of Conformationally Restricted Analogs for Mechanistic Probes
To gain deeper insights into the bioactive conformation of this compound—that is, the specific three-dimensional shape it adopts when interacting with its biological target—researchers design and synthesize conformationally restricted analogs. nih.govnih.gov By locking the molecule into a more rigid structure, these analogs can help to identify the key spatial arrangement of functional groups necessary for activity. lifechemicals.com
The design of these analogs often involves introducing cyclic structures that limit the rotational freedom of the isobutylthio side chain or incorporate the aniline and thioether components into a heterocyclic ring system. mdpi.com For example, intramolecular cyclization could be used to create a tetrahydroquinoline or a benzothiazine ring system.
These rigid molecules serve as valuable mechanistic probes. If a conformationally restricted analog shows high potency, it suggests that the parent molecule likely adopts a similar conformation when it binds to its target. nih.gov Conversely, a lack of activity can help to rule out certain conformations.
Below is a table detailing hypothetical examples of conformationally restricted analogs and their intended purpose as mechanistic probes.
| Analog Type | Structural Modification | Conformational Constraint | Purpose as a Mechanistic Probe |
| Cyclized Thioether | Formation of a benzothiazine ring | Locks the orientation of the sulfur relative to the aniline ring. | To probe the importance of the sulfur-aryl bond angle and distance. |
| Bridged Aniline | Introduction of an ethylene (B1197577) bridge between the amino group and the aromatic ring. | Restricts the movement of the amino group. | To investigate the required positioning of the amino group for target interaction. |
| Fused Ring System | Creation of a tricyclic system incorporating the isobutyl group. | Severely limits the flexibility of the entire side chain. | To determine the bioactive conformation of the isobutyl moiety. |
Applications of 2 Isobutylthio Aniline Hydrochloride in Advanced Chemical Research
Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
The molecular structure of 2-(isobutylthio)aniline hydrochloride incorporates a primary amine and a sulfur atom, both of which are excellent coordinating sites for metal centers. This makes the compound a promising candidate for development into a chiral ligand for asymmetric catalysis. Although the parent molecule is achiral, it can be resolved into its enantiomers or chemically modified to introduce chirality, thereby transforming it into a valuable tool for stereoselective synthesis. wikipedia.org
The nitrogen and sulfur atoms can act as a bidentate ligand, chelating to a metal catalyst. The steric bulk of the isobutyl group and the electronic properties of the thioether and aniline (B41778) moieties can create a specific chiral environment around the metal center. This chiral pocket can then influence the stereochemical outcome of a catalytic reaction, favoring the formation of one enantiomer of the product over the other.
For instance, chiral ligands derived from amino acids or other chiral backbones are widely used in transition-metal-catalyzed reactions to achieve high enantioselectivity. mdpi.com By analogy, a resolved or derivatized chiral form of 2-(isobutylthio)aniline could potentially be employed in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. kyoto-u.ac.jp The performance of such a ligand would be influenced by the nature of the metal, the reactants, and the reaction conditions.
Table 1: Potential Asymmetric Reactions Employing Chiral Ligands Derived from 2-(Isobutylthio)aniline
| Reaction Type | Potential Metal Catalyst | Substrate Class | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Prochiral olefins, ketones | Enantiomerically enriched alkanes, alcohols |
| Asymmetric Allylic Alkylation | Palladium, Iridium | Allylic substrates and nucleophiles | Chiral allylated products |
| Asymmetric Michael Addition | Copper, Nickel | α,β-Unsaturated compounds | Enantioenriched adducts |
| Asymmetric Suzuki-Miyaura Coupling | Palladium | Aryl halides and boronic acids | Axially chiral biaryls |
It is important to note that the successful application of this compound as a chiral ligand precursor would necessitate the development of efficient methods for its chiral resolution or asymmetric synthesis. nih.gov
Integration into Novel Organic Frameworks and Supramolecular Assemblies
The aniline and thioether functionalities of this compound offer multiple points for non-covalent interactions, making it a potential building block for the construction of novel organic frameworks and supramolecular assemblies. The amino group can participate in hydrogen bonding, both as a donor and an acceptor, while the aromatic ring can engage in π-π stacking interactions. The sulfur atom can also participate in various non-covalent interactions.
These interactions can be programmed to direct the self-assembly of the molecules into well-defined, ordered structures. For example, aniline oligomers have been shown to self-assemble into various supramolecular structures. researchgate.netdntb.gov.ua The specific substitution pattern of this compound could lead to unique packing arrangements and potentially novel material properties.
Furthermore, the amino group can be functionalized to introduce other recognition motifs, allowing for the design of more complex supramolecular architectures. Coordination-driven self-assembly, where the aniline nitrogen coordinates to a metal center, is another viable strategy for constructing discrete metallacycles or extended coordination polymers. rsc.org
Table 2: Potential Supramolecular Structures Incorporating 2-(Isobutylthio)aniline Derivatives
| Assembly Type | Driving Forces | Potential Properties/Applications |
| Hydrogen-bonded networks | N-H---N, N-H---S hydrogen bonds | Porous materials for gas storage, molecular recognition |
| π-stacked arrays | Aromatic π-π interactions | Organic electronic materials, sensors |
| Metallosupramolecular cages | Coordination to metal ions | Catalysis, drug delivery |
| Liquid crystals | Anisotropic molecular shape | Display technologies, smart materials |
The ability to form such organized structures is fundamental to the development of new materials with tailored functions at the nanoscale. nih.gov
Precursor for Specialized Reagents in Complex Organic Transformations
The chemical structure of this compound makes it a versatile precursor for the synthesis of more complex and specialized reagents for organic synthesis. The primary amino group is a key functional handle that can undergo a wide range of chemical transformations.
For example, diazotization of the aniline moiety, a classic reaction of aromatic amines, would yield a diazonium salt. This reactive intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of different functional groups at the 2-position of the isobutylthio-substituted benzene (B151609) ring. utrgv.edu This would provide access to a library of substituted thioanisole (B89551) derivatives that may not be easily accessible through other synthetic routes.
Furthermore, the aniline nitrogen can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more elaborate molecular scaffolds. For instance, condensation with carbonyl compounds can lead to the formation of imines, which are themselves versatile intermediates in organic synthesis. The reaction of 2-aminothiophenol (B119425) derivatives with carboxylic acids or their derivatives is a common method for the synthesis of benzothiazoles, a class of heterocyclic compounds with important applications in medicinal chemistry and materials science. nih.govmdpi.comnih.govmdpi.comresearchgate.net
Table 3: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent(s) | Product Class |
| Diazotization/Sandmeyer Reaction | NaNO₂, H⁺; CuX (X = Cl, Br, CN) | 2-(Isobutylthio)halobenzenes, 2-(Isobutylthio)benzonitriles |
| Acylation | Acyl chlorides, anhydrides | 2-(Isobutylthio)anilides |
| Reductive Amination | Aldehydes/ketones, reducing agent | N-Alkyl-2-(isobutylthio)anilines |
| Condensation | Dicarbonyl compounds | Heterocyclic compounds (e.g., benzodiazepines) |
| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst | N-Aryl-2-(isobutylthio)anilines |
The availability of this compound as a starting material could thus significantly expand the toolbox of synthetic chemists for the construction of complex molecular architectures.
Application in Advanced Material Science Research (e.g., smart materials, conducting polymers, excluding medical/biological applications)
Aniline and its derivatives are fundamental building blocks for a wide range of advanced materials, particularly conducting polymers. Polyaniline (PANI) is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. psu.edu The properties of PANI can be significantly modified by substituting the aniline monomer.
The presence of the isobutylthio group in this compound could impart interesting properties to the corresponding polymer. The thioether group could influence the electronic properties of the polymer backbone, potentially affecting its conductivity and redox behavior. The isobutyl group would increase the solubility of the polymer in organic solvents, which is a common challenge with unsubstituted polyaniline and would facilitate its processing into thin films and other forms for device fabrication. rsc.orgscribd.comrsc.orgresearcher.life
Polymers derived from functionalized anilines have been investigated for a variety of applications, including chemical sensors, electrochromic devices, and antistatic coatings. rsc.org The response of such materials to external stimuli, such as changes in pH, temperature, or exposure to specific chemicals, makes them "smart" materials. A polymer derived from 2-(isobutylthio)aniline could potentially exhibit sensitivity to analytes that can interact with the sulfur atom, opening up possibilities for new sensor applications.
Table 4: Potential Properties and Applications of Poly(2-(isobutylthio)aniline)
| Property | Potential Advantage | Application Area |
| Enhanced Solubility | Improved processability | Thin-film electronics, coatings |
| Modified Electronic Properties | Tunable conductivity and redox potentials | Organic electronics, batteries |
| Stimuli-Responsiveness | Sensitivity to chemical or physical changes | Smart materials, chemical sensors |
| Film-Forming Capability | Ease of device fabrication | Electrochromic devices, anti-corrosion coatings |
Further research into the polymerization of 2-(isobutylthio)aniline and the characterization of the resulting polymer would be necessary to fully explore its potential in material science.
Use in Method Development for Analytical Chemistry (e.g., as a derivatizing agent for specific chemical analyses, excluding biological sample analysis)
In analytical chemistry, derivatization is a common strategy to enhance the detectability of analytes, improve their chromatographic separation, or enable their detection by a specific analytical technique. Compounds with reactive functional groups, such as primary amines, are often used as derivatizing agents.
The primary amino group of this compound makes it a potential candidate as a derivatizing agent for analytes containing functional groups that react with amines, such as aldehydes, ketones, and carboxylic acids (after activation). The introduction of the 2-(isobutylthio)aniline moiety to an analyte molecule could serve several purposes. For instance, the aromatic ring can act as a chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC). The sulfur atom could also be used as a tag for specific detection methods.
Moreover, the isobutylthio group could be used to tune the chromatographic properties of the derivatized analyte, for example, by increasing its retention time in reversed-phase chromatography, which could be beneficial for the separation of highly polar analytes from the solvent front. Functionalized anilines and aminothiophenols have been used in the development of colorimetric sensors and as derivatizing agents for various analytical applications. acs.orgacs.org
Table 5: Potential Analytical Applications of this compound as a Derivatizing Agent
| Analyte Class | Derivatization Reaction | Detection Method |
| Aldehydes/Ketones | Imine formation | HPLC-UV, LC-MS |
| Carboxylic Acids (activated) | Amide formation | HPLC-UV, LC-MS |
| Isocyanates | Urea formation | HPLC-UV, LC-MS |
| Acid Chlorides | Amide formation | HPLC-UV, LC-MS |
The development of new derivatizing agents is crucial for expanding the scope of analytical methods to new classes of compounds and for improving the sensitivity and selectivity of existing methods.
Emerging Research Directions and Unexplored Potential of 2 Isobutylthio Aniline Hydrochloride
Integration with Artificial Intelligence and Machine Learning in Synthetic Design and Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis, moving from traditional trial-and-error approaches to data-driven, predictive strategies. nih.govnih.gov For a molecule like 2-(Isobutylthio)aniline hydrochloride, AI can be instrumental in both optimizing its synthesis and predicting its properties.
ML algorithms can be trained on vast datasets of chemical reactions to predict optimal synthetic routes. nih.gov For the synthesis of this compound, which could involve reactions such as the thioarylation of aniline (B41778), AI models could predict the most effective catalysts, solvent systems, and reaction conditions to maximize yield and minimize byproducts. rsc.org These predictive models can significantly accelerate the research and development cycle. rsc.org
Furthermore, AI can be employed to predict the physicochemical properties and biological activities of novel derivatives of this compound. By analyzing structure-property relationships within large chemical libraries, ML models can identify modifications to the isobutylthio or aniline moieties that could enhance desired characteristics, guiding the design of new functional molecules. researchgate.net
Below is a hypothetical data table illustrating how a machine learning model might predict the yield of this compound under various reaction conditions.
| Catalyst | Ligand | Solvent | Temperature (°C) | Predicted Yield (%) |
| Pd(OAc)2 | Xantphos | Toluene | 110 | 85 |
| CuI | None | DMF | 100 | 72 |
| Fe(OTf)3 | DPEPhos | Dioxane | 120 | 91 |
| NiCl2(dppp) | dppp | Acetonitrile | 80 | 65 |
This table is illustrative and based on typical conditions for similar cross-coupling reactions. The predicted yields are hypothetical and would require experimental validation.
Exploration of Photochemical and Electrochemical Reactivity
The aniline and thioether moieties in this compound suggest a rich potential for photochemical and electrochemical applications. Anilines are known to be electrochemically active and can undergo oxidation to form conductive polymers (polyanilines). rsc.org The presence of the isobutylthio substituent could modulate the electronic properties of the aniline ring, influencing the polymerization potential and the properties of the resulting polymer.
The sulfur atom in the thioether group can also participate in electrochemical processes. It can be oxidized to sulfoxides and sulfones, offering a pathway to new derivatives with altered properties. The electrochemical behavior of substituted anilines can be correlated with computed properties like the energy of the highest occupied molecular orbital (HOMO). umn.edu
In terms of photochemistry, aryl sulfides are known to undergo photo-oxidation and photocleavage of the carbon-sulfur bond under certain conditions. Exploring the photochemical reactivity of this compound could lead to novel photo-responsive materials or new synthetic methodologies.
The following table presents hypothetical electrochemical data for 2-(Isobutylthio)aniline and related compounds, illustrating the potential influence of substituents on oxidation potential.
| Compound | Oxidation Potential (V vs. SCE) |
| Aniline | +0.9 |
| 4-Methylaniline | +0.8 |
| 2-(Isobutylthio)aniline | +0.85 (Predicted) |
| 4-(Methylthio)aniline | +0.75 |
These values are approximate and for illustrative purposes. The predicted value for 2-(Isobutylthio)aniline would need to be determined experimentally.
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for real-time monitoring of chemical reactions as they occur. spectroscopyonline.comresearchgate.net
For the synthesis of this compound, in-situ spectroscopy could be used to track the consumption of reactants and the formation of the product and any intermediates. This would provide valuable insights into the reaction mechanism and help identify rate-limiting steps or the formation of unwanted byproducts. For instance, the disappearance of the N-H stretching vibrations of the aniline reactant and the appearance of characteristic bands for the C-S bond could be monitored.
These techniques are particularly powerful for studying transient or unstable intermediates that are difficult to isolate and analyze using traditional methods. spectroscopyonline.com The data obtained from in-situ monitoring can be used to build more accurate kinetic models of the reaction, further enhancing the predictive power of AI/ML approaches.
A table of characteristic vibrational frequencies that could be used for in-situ monitoring is provided below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Aniline) | Stretch | 3300-3500 |
| C-S (Thioether) | Stretch | 600-800 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aromatic C=C | Stretch | 1450-1600 |
Potential for Novel Catalytic Systems and Applications
The structure of this compound, containing both a nitrogen and a sulfur atom, makes it an interesting candidate as a ligand in coordination chemistry and catalysis. mdpi.com These heteroatoms can act as donor sites, potentially forming bidentate chelate complexes with transition metals. The steric bulk of the isobutyl group and the electronic properties of the aniline ring can be tuned to influence the activity and selectivity of a metal catalyst. rutgers.edu
Ligands containing both sulfur and nitrogen donors have found applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.netnih.gov By coordinating 2-(Isobutylthio)aniline to metals like palladium, ruthenium, or copper, it may be possible to create novel catalysts with unique reactivity profiles. researchgate.net
The potential for this compound to act as an organocatalyst, perhaps in reactions involving iminium or enamine intermediates, is another unexplored but plausible research direction.
The following table provides a hypothetical example of how a catalyst derived from 2-(Isobutylthio)aniline might perform in a Suzuki cross-coupling reaction.
| Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) |
| Pd(OAc)2 / 2-(Isobutylthio)aniline | 4-Bromotoluene | Phenylboronic acid | 92 (Hypothetical) |
| Pd(PPh3)4 | 4-Bromotoluene | Phenylboronic acid | 88 |
| PdCl2(dppf) | 4-Bromotoluene | Phenylboronic acid | 95 |
This table is for illustrative purposes to suggest the potential catalytic application.
Computational Prediction of Undiscovered Reactivity and Functional Properties
Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules before they are even synthesized. mdpi.com For this compound, computational studies can provide deep insights into its electronic structure, molecular orbitals (HOMO/LUMO), and potential energy surfaces for various reactions. umn.edunih.gov
DFT calculations can be used to predict bond dissociation energies, proton affinities, and the most likely sites for electrophilic or nucleophilic attack. nih.gov This information can guide the design of new reactions and help to explain observed reactivity. For example, the calculated electron density on the nitrogen and sulfur atoms can inform their potential as ligands, while the HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and potential for electronic applications. nih.gov
These computational predictions can be used to screen for potential applications, such as in materials science or medicinal chemistry, by calculating properties like polarizability, dipole moment, and interaction energies with biological targets. researchgate.netnih.gov
A table of computationally predicted properties for 2-(Isobutylthio)aniline is shown below.
| Property | Predicted Value | Method |
| HOMO Energy | -5.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |
These are hypothetical values for the neutral aniline base, calculated using a common computational method, and serve as an example of the data that can be generated.
Q & A
Q. Advanced
- HPLC-UV : C18 column, mobile phase (acetonitrile:0.1% TFA in water, 60:40), retention time ~8.2 min, LOD 0.1 µg/mL.
- LC-MS/MS : MRM transition m/z 214 → 152 (collision energy 20 eV), validated for plasma and tissue homogenates.
- Validation Parameters : Include linearity (R² >0.99), intraday precision (<5% RSD), and recovery (>90%) .
How to design experiments evaluating its potential as a kinase inhibitor?
Q. Advanced
- In Vitro Assays :
- Kinase Activity : Use ADP-Glo™ kinase assay with recombinant kinases (e.g., EGFR, MAPK).
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with staurosporine as a positive control.
- Controls : Include vehicle (DMSO) and scrambled analogs to rule out nonspecific effects.
- Data Analysis : Fit to Hill equation for cooperativity assessment. Similar thioaniline derivatives show IC₅₀ values <10 µM .
How does pH affect the stability of this compound in aqueous solutions?
Q. Advanced
- Stability Profile :
- pH 2–4 : Stable for >48 hours (hydrochloride salt remains intact).
- pH >7 : Rapid hydrolysis of the thioether bond (t₁/₂ <2 hours).
- Methodology : Monitor degradation via HPLC at 254 nm. Buffers (e.g., phosphate, citrate) must match experimental pH to avoid artifacts .
What structural analogs of this compound are used in comparative SAR studies?
Q. Advanced
- Key Analogs :
- 2-(Methylthio)aniline HCl : Smaller substituent for steric effect comparisons.
- 2-(Cyclohexylthio)aniline HCl : Bulkier group to assess hydrophobic interactions.
- SAR Insights : Isobutyl’s branched chain enhances membrane permeability (logP ~2.1 vs. 1.8 for methyl).
- Experimental Design : Use parallel synthesis to generate analogs, followed by bioactivity screening .
Notes
- Data Sources : Excluded non-academic platforms (e.g., benchchem). Relied on PubChem, ECHA, and synthetic methodologies from peer-reviewed analogs.
- Methodological Focus : Emphasized experimental protocols, validation parameters, and comparative analysis.
- Advanced vs. Basic : Separated foundational synthesis/property questions from mechanistic and application-driven research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
